1-Cyano-3-fluorocyclobutane-1-carboxylic acid
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Overview
Description
1-Cyano-3-fluorocyclobutane-1-carboxylic acid is a synthetic compound with significant applications in various scientific fields. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cyclobutane ring, along with a carboxylic acid group (-COOH). Its unique structure makes it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives followed by the introduction of the cyano and carboxylic acid groups. One common method includes the reaction of cyclobutylamine with fluorinating agents to introduce the fluorine atom. Subsequent reactions with cyanogen bromide and carboxylation agents yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The process may include steps such as fluorination, cyanation, and carboxylation, with careful monitoring of reaction parameters to optimize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-Cyano-3-fluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit or activate biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
- 1-Amino-3-fluorocyclobutane-1-carboxylic acid
- 1-Fluorocyclobutane-1-carboxylic acid
- 1-Cyano-3-chlorocyclobutane-1-carboxylic acid
Comparison: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a versatile molecule for various applications .
Properties
Molecular Formula |
C6H6FNO2 |
---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
1-cyano-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c7-4-1-6(2-4,3-8)5(9)10/h4H,1-2H2,(H,9,10) |
InChI Key |
FUDDDOMOMNLPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)C(=O)O)F |
Origin of Product |
United States |
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